(+/-)-Strigol

描述

Synthesis Analysis

The synthesis of "(+/-)-Strigol" involves complex biochemical pathways and has been achieved through various methods, including enantioselective synthesis that constructs its tricyclic core structure from specific precursors (Takahashi et al., 2016). Moreover, microbial consortia have been used to reconstruct the biosynthetic pathway of strigol, demonstrating the potential for large-scale production (Wu et al., 2023).

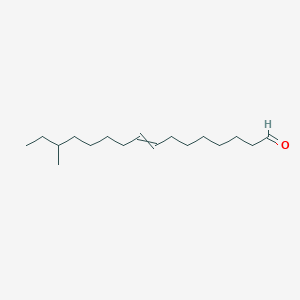

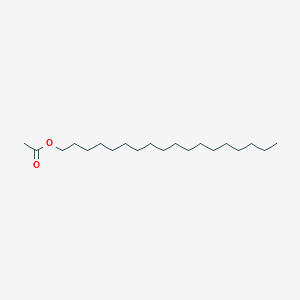

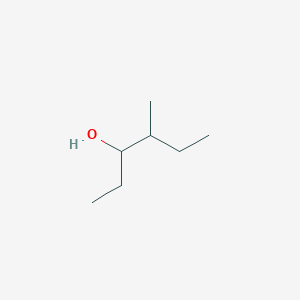

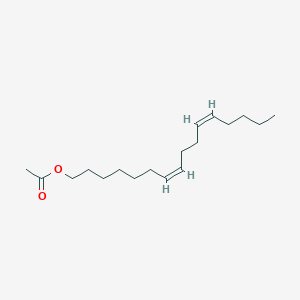

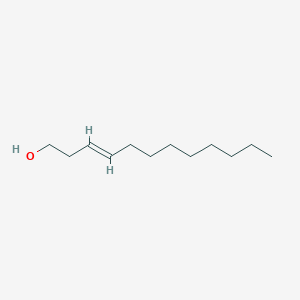

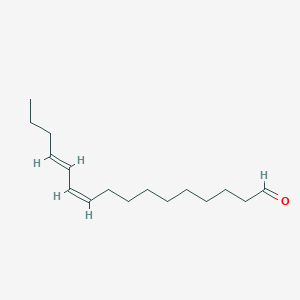

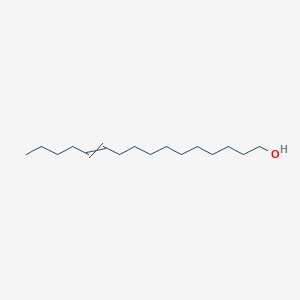

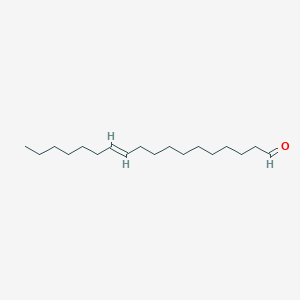

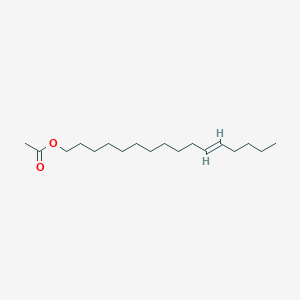

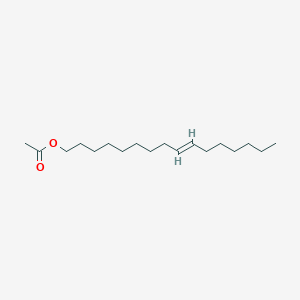

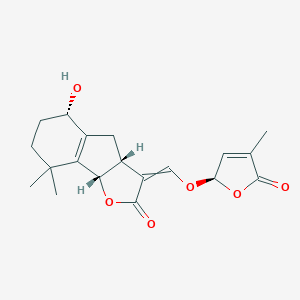

Molecular Structure Analysis

The molecular structure of "(+/-)-Strigol" has been elucidated through various analytical techniques. Notably, single crystal X-ray analysis has defined its constitution and relative stereochemistry, providing insights into its potent biological activity (Coggon et al., 1973).

Chemical Reactions and Properties

"(+/-)-Strigol" undergoes specific chemical reactions that are pivotal for its biological activity. For instance, the stereochemistry at C-2′ is crucial for its seed germination stimulant activity, highlighting the importance of molecular orientation in its function (Frischmuth et al., 1998).

Physical Properties Analysis

The physical properties of "(+/-)-Strigol," including its crystalline structure, have been characterized through techniques such as X-ray crystallography, revealing its complex geometry and aiding in the understanding of its biological functions (Coggon et al., 1973).

Chemical Properties Analysis

The chemical properties of "(+/-)-Strigol" are closely related to its biological activity. The molecule's ability to stimulate seed germination at very low concentrations indicates its strong biological potency and specificity. The structural analogues and their biological activities further emphasize the significance of its chemical properties (Hauck & Schildknecht, 1990).

科学研究应用

寄生植物种子萌发:

- (+)-Strigol诱导了寄生植物如亚洲茎蓬和埃及列当菌的种子萌发,其对映异构体的活性较低(Hauck & Schildknecht, 1990)。

- 它特别有效地刺激了埃及列当菌种子的萌发,C-2′处的绝对构型至关重要(Bergmann et al., 1993)。

- Strigol及其合成前体作为草莓草(Orobanche ramosa)和狗牙根(亚洲茎蓬)的萌发促进剂(Vail et al., 1990)。

农业和植物科学应用:

- 包括Strigol在内的Strigolactones在植物科学中引起了极大兴趣,因为它们在控制寄生杂草方面具有潜在应用(Screpanti et al., 2016)。

- 这些化合物在改变植物结构、刺激与丛枝菌根真菌的共生关系以及控制植物生长方面发挥作用(Zwanenburg & Blanco‐Ania, 2018)。

- 已经证明Strigol类似物通过特定的分子机制刺激了茎蓬和埃及列当菌的种子萌发(Mangnus & Zwanenburg, 1992)。

分子植物学和萌发研究:

- (+)-Strigol是根寄生性杂草的强效种子萌发促进剂(Takahashi et al., 2016)。

- 已经合成并评估了Strigol类似物在各种植物物种中的萌发促进性能(Johnson et al., 1981)。

- 该化合物还显示出在帮助植物对抗环境压力的防御反应方面具有潜力(Alvi et al., 2022)。

安全和危害

- Toxicity : While strigol is not acutely toxic, its long-term effects on human health are not well-studied.

- Environmental Impact : Strigol’s role in plant-fungal interactions may impact ecosystems, affecting plant growth and soil health.

未来方向

- Agricultural Applications : Investigate strigol’s potential as a natural plant growth regulator, especially in crop management.

- Drug Discovery : Explore strigol derivatives for their medicinal properties, such as anti-inflammatory or anticancer effects.

- Ecological Studies : Further understand strigol’s ecological impact and its role in plant-microbe interactions.

属性

IUPAC Name |

(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXXOPWCBSPAA-FTOGJNOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

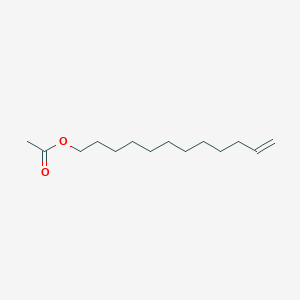

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Strigol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。